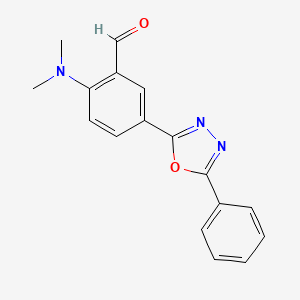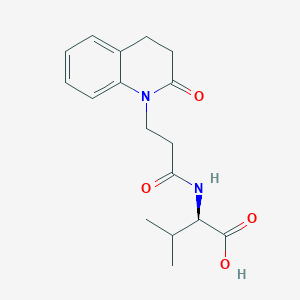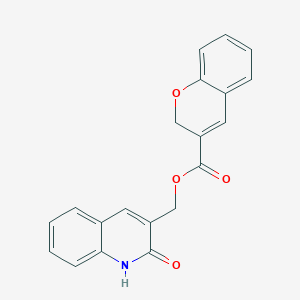
2-Amino-6-oxo-5-(4-phenylbutyl)-3,6-dihydropyrimidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-6-oxo-5-(4-phenylbutyl)-1,6-dihydropyrimidine-4-carboxylic acid is a chemical compound with a complex structure that includes a pyrimidine ring, an amino group, a carboxylic acid group, and a phenylbutyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-oxo-5-(4-phenylbutyl)-1,6-dihydropyrimidine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions to form the pyrimidine ring. The phenylbutyl side chain can be introduced through alkylation reactions using suitable alkyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-6-oxo-5-(4-phenylbutyl)-1,6-dihydropyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-Amino-6-oxo-5-(4-phenylbutyl)-1,6-dihydropyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Amino-6-oxo-5-(4-phenylbutyl)-1,6-dihydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-6-oxo-5-(4-phenylbutyl)-3,6-dihydropyrimidine-4-carbaldehyde
- 2-Amino-6-oxo-5-(4-phenylbutyl)-3H-pyrimidine-4-carbaldehyde
Uniqueness
Compared to similar compounds, 2-Amino-6-oxo-5-(4-phenylbutyl)-1,6-dihydropyrimidine-4-carboxylic acid is unique due to its specific functional groups and side chains, which confer distinct chemical and biological properties
Propiedades
Número CAS |
2762-81-4 |
|---|---|
Fórmula molecular |
C15H17N3O3 |
Peso molecular |
287.31 g/mol |
Nombre IUPAC |
2-amino-6-oxo-5-(4-phenylbutyl)-1H-pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C15H17N3O3/c16-15-17-12(14(20)21)11(13(19)18-15)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,20,21)(H3,16,17,18,19) |
Clave InChI |
DASGXZOAANZTQV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCCCC2=C(N=C(NC2=O)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


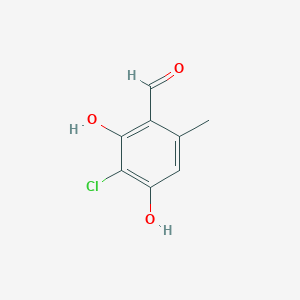
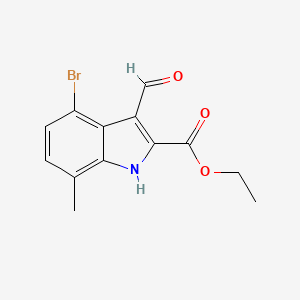

![5-Hydrazinyl-8-methylpyrido[2,3-d]pyridazine](/img/structure/B12927083.png)

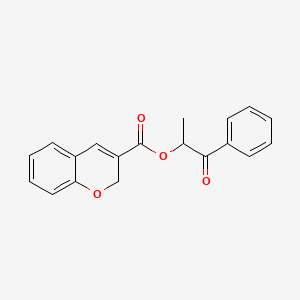
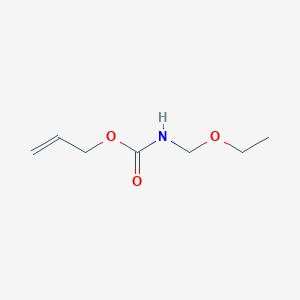
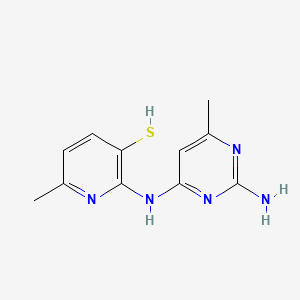

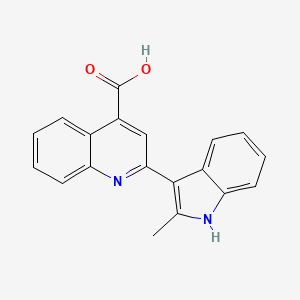
![2-(Ethylsulfanyl)-3-[2-(trifluoromethyl)phenyl]pyrimidin-4(3H)-one](/img/structure/B12927143.png)
